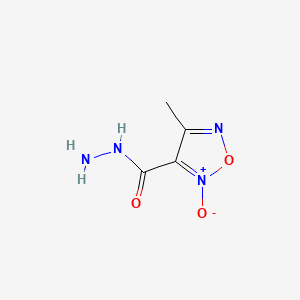
4-Methyl-3-furoxancarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-furoxancarbohydrazide is an organic compound with the molecular formula C4H6N4O3 It is a derivative of furoxan, a five-membered heterocyclic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-furoxancarbohydrazide typically involves the reaction of 4-methyl-3-furoxancarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Methyl-3-furoxancarboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-furoxancarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives.
Scientific Research Applications
4-Methyl-3-furoxancarbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-furoxancarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-furoxancarbohydrazide: A lower melting isomer with similar structural properties.
3-Methyl-4-furazancarbohydrazide: Another isomer with different melting points and structural characteristics.
Uniqueness
4-Methyl-3-furoxancarbohydrazide is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. Its higher melting point compared to its isomers makes it suitable for specific applications where thermal stability is required.
Properties
CAS No. |
37895-47-9 |
|---|---|
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carbohydrazide |
InChI |
InChI=1S/C4H6N4O3/c1-2-3(4(9)6-5)8(10)11-7-2/h5H2,1H3,(H,6,9) |
InChI Key |
BLYMBROQBYFKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NO[N+](=C1C(=O)NN)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


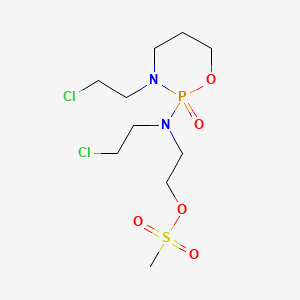
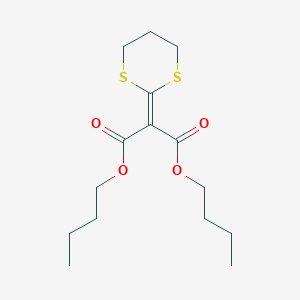
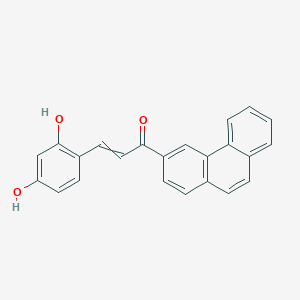
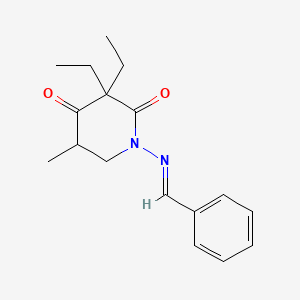

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
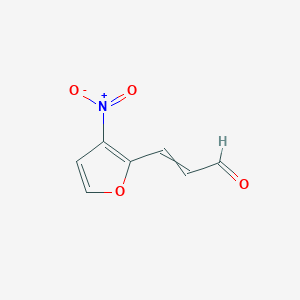

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
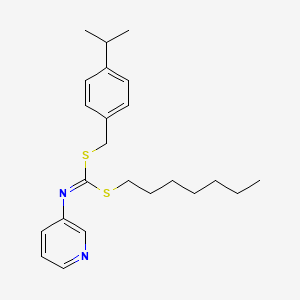
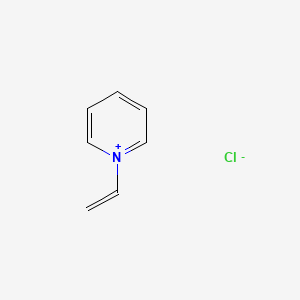
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

